Lipophilicity: XLogP Comparison
The XLogP of tert-butyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is calculated as 0.1, falling within the optimal range (0–3) for oral drug-likeness per Lipinski guidelines. In contrast, the 4-hydroxy analog (CAS 190141-99-2) has an XLogP of −0.6, indicating higher aqueous solubility but potentially lower passive membrane permeability, while the benzyl (Cbz) protected analog (CAS 252770-08-4) exhibits an XLogP of 0.6, reflecting increased lipophilicity that may favor membrane crossing but also elevate the risk of off-target promiscuity and metabolic clearance . The 2-hydroxymethyl positional isomer (CAS 2352508-32-6) shows an XLogP of 0.80, representing a 0.7 log-unit shift in lipophilicity relative to the 4-hydroxymethyl target compound, a difference sufficient to alter logD-dependent properties such as plasma protein binding and volume of distribution .
4-OH analog −0.6
Cbz analog 0.6
2-CH₂OH isomer 0.80
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.1 |
| Comparator Or Baseline | 4-Hydroxy analog (XLogP = −0.6); Cbz analog (XLogP = 0.6); 2-Hydroxymethyl isomer (XLogP = 0.80); 4-Amino-2-hydroxymethyl regioisomer (XLogP = −0.2) |
| Quantified Difference | ΔXLogP ranges from +0.5 to −0.7 versus comparators |
| Conditions | Predicted XLogP3 values from authoritative chemical databases (chem960.com, angenechemical.com) |
Why This Matters
Selecting a building block with an XLogP of 0.1 rather than −0.6 or 0.80 provides a balanced starting point for lead optimization, reducing the need for subsequent polarity adjustments that can erode potency.
